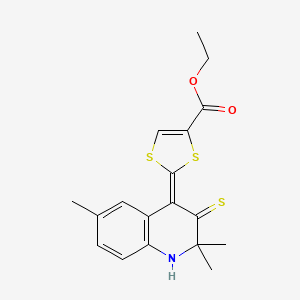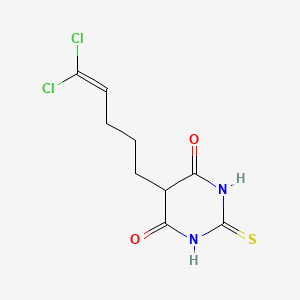![molecular formula C16H25NOS2 B5055911 N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5055911.png)
N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide, also known as BTE-2, is a chemical compound that has been studied extensively in scientific research for its potential therapeutic applications. BTE-2 is a thioamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of cancer therapeutics. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide. One possible direction is the development of this compound-based therapeutics for the treatment of cancer and inflammation. Another direction is the investigation of the potential synergistic effects of this compound with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other disease areas.
Méthodes De Synthèse
The synthesis of N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide involves a multi-step process that includes the reaction of tert-butylthiol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with 4-methylbenzenethiol. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-2-[(4-methylbenzyl)thio]acetamide has been extensively studied in scientific research for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS2/c1-13-5-7-14(8-6-13)11-19-12-15(18)17-9-10-20-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKXMQIOIVMWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NCCSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5055835.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B5055846.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5055859.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5055868.png)

![N-[4-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5055888.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5055902.png)
![4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5055906.png)
![5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5055931.png)
![5-amino-6-[(4-chlorophenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5055936.png)
